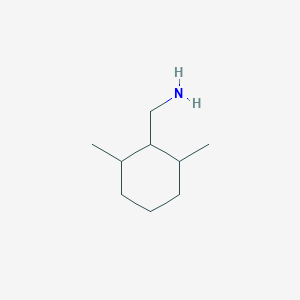

(2,6-Dimethylcyclohexyl)methanamine

Description

(2,6-Dimethylcyclohexyl)methanamine is a cyclohexane derivative with two methyl groups at the 2- and 6-positions and a methanamine (-CH2NH2) substituent. Its molecular formula is C9H17N (molecular weight: 139.24 g/mol). The cyclohexane ring introduces conformational flexibility, and the substituents influence steric and electronic properties. The compound is a primary amine, making it reactive in alkylation, acylation, and condensation reactions. Stereoisomerism may arise due to the spatial arrangement of methyl groups on the cyclohexane ring, though specific data on isomer prevalence is unavailable in the provided evidence.

Properties

IUPAC Name |

(2,6-dimethylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXAVWILUZMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2,6-Dimethylcyclohexyl)methanamine: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form 2,6-dimethylcyclohexanone using oxidizing agents like chromyl chloride (CrO2Cl2).

Reduction: As mentioned earlier, it can be reduced from its ketone form using reducing agents like LiAlH4.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO2Cl2), dichloromethane (DCM) as solvent, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, reflux conditions.

Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DCM), room temperature.

Major Products Formed:

Oxidation: 2,6-Dimethylcyclohexanone

Reduction: this compound

Substitution: Various halogenated derivatives

Scientific Research Applications

(2,6-Dimethylcyclohexyl)methanamine: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

(2,6-Dimethylcyclohexyl)methanamine: is similar to other cyclohexylamine derivatives, such as 2,2-dimethylcyclohexyl)methanamine and N,N-Dimethylcyclohexylamine . its unique structural features, such as the position of the methyl groups, contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (PACM)

Molecular Formula : C13H26N2

Molecular Weight : 210.36 g/mol

Key Features :

- A diamine with two cyclohexyl groups linked by a methylene (-CH2-) bridge.

- Exists as three geometric isomers: trans-trans, cis-cis, and cis-trans due to bridge positioning.

Applications : Used in polymer synthesis (e.g., epoxy resins) due to its bifunctional amine reactivity.

Contrasts with Target Compound : - Functionality: PACM is a diamine, enabling crosslinking in polymers, whereas the target is a monoamine.

- Steric Effects : The methylene bridge in PACM creates rigidity, while the target’s cyclohexane ring allows conformational flexibility.

(2,6-Dimethylphenyl)methanamine

Molecular Formula : C9H13N

Molecular Weight : 135.21 g/mol

Key Features :

- Aromatic benzene ring with methyl groups at 2- and 6-positions and a methanamine substituent.

- SMILES: Cc1cccc(C)c1CN Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic stability. Contrasts with Target Compound:

- Electronic Effects : The benzene ring’s electron-withdrawing nature reduces amine basicity compared to the electron-donating cyclohexane in the target compound.

- Conformation : The planar aromatic ring restricts rotation, unlike the flexible cyclohexane.

Structural and Property Comparison Table

Research Findings and Implications

- Reactivity: The target compound’s cyclohexane ring enhances solubility in nonpolar solvents compared to the aromatic analog, favoring applications in lipid-rich environments .

- Synthesis Challenges : Introducing methyl groups at 2- and 6-positions on cyclohexane may require regioselective catalysis, unlike PACM’s straightforward methylene-bridge synthesis .

- Toxicity: While primary amines are generally irritants, PACM’s diamine structure increases its toxicity risk compared to the monoamine target .

Biological Activity

(2,6-Dimethylcyclohexyl)methanamine, also known by its chemical structure as a cyclic amine, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with two methyl groups at the 2 and 6 positions and a methanamine functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

- Receptor Interaction: The compound has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which may influence mood and anxiety disorders.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1 below:

Study 1: Antidepressant-Like Effects

In a study examining the effects of this compound on animal models, researchers found that administration led to increased locomotor activity in mice subjected to stress tests. This suggests potential antidepressant-like effects, warranting further investigation into its use for treating mood disorders.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound demonstrated significant inhibition against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined through bioassays, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Study 3: Cytotoxicity in Cancer Cells

Research involving cancer cell lines indicated that this compound induced apoptosis through mitochondrial pathways. The compound was tested at varying concentrations, revealing a dose-dependent relationship with cytotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other cyclic amines:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (1-Methyl-2-pyridin-2-yl-ethylamine) | Neurotransmitter modulation | Pyridine ring enhances solubility |

| (Cyclopentyl)methanamine | Lower toxicity | Smaller ring size |

| (Cyclohexyl)ethanamine | Stronger receptor affinity | Larger hydrophobic surface |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.